m-PEG4-Hydrazide: An In-depth Technical Guide for Researchers and Drug Development Professionals
m-PEG4-Hydrazide: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
m-PEG4-Hydrazide is a heterobifunctional crosslinker and PEGylation reagent that has become an invaluable tool in bioconjugation, drug delivery, and proteomics. Its unique structure, comprising a methoxy-terminated tetra-polyethylene glycol (PEG) spacer and a reactive hydrazide group, imparts favorable physicochemical properties to modified biomolecules, including enhanced solubility, stability, and reduced immunogenicity. This guide provides a comprehensive technical overview of m-PEG4-Hydrazide, including its chemical properties, detailed experimental protocols for its use in glycoprotein (B1211001) conjugation, and its applications in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts and Physicochemical Properties
m-PEG4-Hydrazide is a chemical compound that features a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) chain. One end of the PEG chain is capped with a chemically inert methoxy (B1213986) group, while the other end is functionalized with a hydrazide group (-NH-NH2). This terminal hydrazide is reactive towards carbonyl groups (aldehydes and ketones), forming a stable hydrazone linkage. This reactivity is the basis for its utility in bioconjugation.
It is important to note that commercial preparations of "m-PEG4-Hydrazide" may vary in the precise length of the linker connecting the PEG chain to the hydrazide group, leading to different molecular formulas and weights. The two most commonly encountered variants are detailed below. Researchers should consult the certificate of analysis for the specific product they are using.
Table 1: Physicochemical Properties of Common m-PEG4-Hydrazide Variants
| Property | Variant 1 | Variant 2 |
| Chemical Structure | CH₃O-(CH₂CH₂O)₄-CH₂CH₂C(=O)NHNH₂ | CH₃O-(CH₂CH₂O)₄-C(=O)NHNH₂ |
| CAS Number | 1449390-68-4[1][2][3] | 1449390-65-1 |
| Molecular Formula | C₁₀H₂₂N₂O₅[1][2] | C₁₂H₂₆N₂O₆ |
| Molecular Weight | 250.29 g/mol | 294.35 g/mol |
| Appearance | White to off-white solid or liquid | Colorless liquid or solid |
| Purity | Typically ≥95% | Typically ≥97% |
| Solubility | Soluble in water, DMF, DCM, DMSO | Soluble in water and many organic solvents |
| Storage Conditions | -20°C, protected from light and moisture | -18°C to -20°C, long-term storage |
Table 2: Stability and Reactivity Data
| Parameter | Description |
| Hydrazone Linkage Stability | The hydrazone bond formed is relatively stable, but its stability is pH-dependent. It is more stable at neutral to physiological pH (around 7.4) and becomes more labile under acidic conditions (pH < 6), which can be advantageous for drug release in the acidic microenvironment of tumors or within lysosomes. The hydrolysis rate is influenced by the substituents adjacent to the hydrazone bond. |
| Reactivity | The hydrazide group reacts specifically with aldehydes and ketones. The reaction rate can be increased by using a catalyst such as aniline. |
Key Applications in Research and Drug Development
The unique properties of m-PEG4-Hydrazide make it a versatile tool in several areas of biomedical research.
PEGylation of Proteins and Peptides
PEGylation, the process of attaching PEG chains to biomolecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. m-PEG4-Hydrazide is particularly useful for the site-specific PEGylation of glycoproteins. The carbohydrate moieties of glycoproteins can be mildly oxidized to generate aldehyde groups, which then serve as specific attachment points for the hydrazide group of the PEG reagent. This approach helps to preserve the biological activity of the protein by directing the modification away from the protein's active sites.
Antibody-Drug Conjugates (ADCs)
In the field of oncology, m-PEG4-Hydrazide can be used as a linker to connect a cytotoxic drug (payload) to a monoclonal antibody. The resulting ADC can selectively target tumor cells that express the specific antigen recognized by the antibody. Upon binding to the tumor cell, the ADC is internalized, and the payload is released, leading to cancer cell death. The PEG component of the linker can improve the solubility and stability of the ADC.
Caption: ADC Mechanism of Action.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. m-PEG4-Hydrazide can be incorporated as a linker in the synthesis of PROTACs, connecting the target-binding ligand to the E3 ligase-binding ligand. The PEG linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Caption: PROTAC Mechanism of Action.
Experimental Protocols
The following section provides detailed methodologies for the use of m-PEG4-Hydrazide in the conjugation to glycoproteins.
Step 1: Oxidation of Glycoprotein to Generate Aldehyde Groups
This protocol describes the mild oxidation of cis-diol groups in the carbohydrate moieties of a glycoprotein using sodium periodate (B1199274) to generate reactive aldehyde groups.
Materials:
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Glycoprotein (e.g., antibody) solution (1-10 mg/mL)
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Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
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Sodium meta-periodate (NaIO₄)
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Desalting column (e.g., Sephadex G-25)
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Light-protective tubes (e.g., amber tubes or tubes wrapped in aluminum foil)
Procedure:
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Glycoprotein Preparation: Prepare the glycoprotein solution in Oxidation Buffer.
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Periodate Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NaIO₄ in Oxidation Buffer.
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Oxidation Reaction:
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Protect the reaction from light.
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Add the 20 mM NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1-10 mM. For selective oxidation of sialic acid residues, a final concentration of 1 mM is recommended. For oxidation of other sugar residues, a higher concentration of up to 10 mM can be used.
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Incubate the reaction for 30 minutes at room temperature or on ice, in the dark.
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Quenching (Optional but Recommended): To stop the reaction, a quenching agent such as glycerol (B35011) can be added to a final concentration of 10-20 mM.
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Purification: Immediately after the incubation, remove excess sodium periodate and byproducts by passing the solution through a desalting column pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5. The oxidized glycoprotein is now ready for conjugation.
Step 2: Conjugation of m-PEG4-Hydrazide to the Oxidized Glycoprotein
This protocol details the reaction of the hydrazide-functionalized PEG with the aldehyde-containing glycoprotein to form a stable hydrazone bond.
Materials:
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Oxidized glycoprotein solution (from Step 1)
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m-PEG4-Hydrazide
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
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Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
Procedure:
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Prepare m-PEG4-Hydrazide Solution: Dissolve m-PEG4-Hydrazide in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 50 mM).
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Conjugation Reaction:
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Add the m-PEG4-Hydrazide stock solution to the purified oxidized glycoprotein solution. A molar excess of the PEG reagent (typically 20-50 fold) is recommended to drive the reaction to completion.
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Incubate the reaction mixture for 2 hours to overnight at room temperature. The optimal reaction time and molar ratio of PEG to protein may need to be determined empirically.
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The reaction is most efficient at a slightly acidic to neutral pH (pH 5-7).
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Step 3: Purification of the PEGylated Glycoprotein
This protocol describes the purification of the m-PEG4-Hydrazide-conjugated glycoprotein from unreacted PEG reagent and other reaction components using size-exclusion chromatography (SEC).
Materials:
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Conjugation reaction mixture (from Step 2)
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Size-Exclusion Chromatography (SEC) system
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SEC column appropriate for the size of the protein conjugate
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Purification Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
Procedure:
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Column Equilibration: Equilibrate the SEC column with at least two column volumes of Purification Buffer.
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Sample Loading: Load the conjugation reaction mixture onto the equilibrated SEC column.
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Elution: Elute the sample with the Purification Buffer at a flow rate appropriate for the column.
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Fraction Collection: Collect fractions as the sample elutes from the column. The PEGylated protein, having a larger hydrodynamic radius than the unconjugated protein and the unreacted PEG reagent, will typically elute earlier.
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Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectrophotometry to identify the fractions containing the purified PEGylated glycoprotein. Pool the desired fractions.
Caption: Experimental workflow for glycoprotein conjugation.
Safety and Handling
m-PEG4-Hydrazide should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or contact with skin and eyes. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. Store the compound at -20°C in a dry, dark place to prevent degradation.
Conclusion
m-PEG4-Hydrazide is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure, coupled with its specific reactivity towards carbonyls, enables the precise and site-specific modification of biomolecules. The ability to enhance the physicochemical and pharmacokinetic properties of proteins and to serve as a critical linker in advanced therapeutic platforms like ADCs and PROTACs underscores its significance in modern biomedical research and drug discovery. The detailed protocols and technical information provided in this guide aim to facilitate the effective application of m-PEG4-Hydrazide in a variety of research and development endeavors.
